molecular formula C11H16O2 B1471148 Methyl 1-(prop-2-ynyl)cyclohexanecarboxylate CAS No. 678988-77-7

Methyl 1-(prop-2-ynyl)cyclohexanecarboxylate

Cat. No.: B1471148
CAS No.: 678988-77-7
M. Wt: 180.24 g/mol
InChI Key: QOIMZQLVUPQSDT-UHFFFAOYSA-N
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Description

Methyl 1-(prop-2-ynyl)cyclohexanecarboxylate is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Reactions and Derivative Synthesis

Research indicates that prop-2-ynyl alpha-ketoesters and amides, which are closely related to Methyl 1-(prop-2-ynyl)cyclohexanecarboxylate, are used in catalytic reactions to produce a variety of derivatives. These derivatives include tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione. Such reactions are catalyzed using palladium in oxidative carbonylation conditions, demonstrating the compound's utility in complex organic synthesis (Bacchi et al., 2005).

Thermally Induced Rearrangements

Cyclohex-1-enyl(prop-2-ynyl)malononitrile, another compound related to this compound, has been studied for its behavior under thermal conditions. When heated, it undergoes rearrangements to form complex structures like tetrahydronaphthalene-1,3-dicarbonitrile, which has potential applications in synthetic chemistry (Brown & Mcallan, 1977).

Synthesis of Structurally Complex Compounds

Another application includes the synthesis of complex molecular structures like 3-(2,4-dimethyl-5-oxocyclopent-1-enyl)propionic acid and 2-methyl-3-oxo-4-isopropylidenecyclopentanecarboxylic acid. These syntheses start from 2-methyl-2-prop-2-ynylcyclohexane-1,3-dione and involve multiple steps, showcasing the compound's role in multi-step organic syntheses (Narayanan et al., 1971).

Carbonylation of Cyclohexene

Studies have also explored the carbonylation of cyclohexene in methanol solutions using palladium(II) chloride-triphenylphosphine as a catalyst. This process yields methyl cyclohexanecarboxylate, which is structurally similar to this compound, indicating potential applications in carbonylation reactions (Yoshida et al., 1976).

Properties

IUPAC Name

methyl 1-prop-2-ynylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-7-11(10(12)13-2)8-5-4-6-9-11/h1H,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIMZQLVUPQSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (879 μL, 6.22 mmol) in anhydrous tetrahydrofuran (12 mL) at −40° C. under nitrogen was added 1.6 M n-butyl lithium in hexane (3.9 mL, 6.22 mmol), followed by hexamethylphosphoramide (4 mL). The mixture was cooled down to −78° C. and added a solution of methyl cyclohexanecarboxylate (80 7 μL, 5.65 mmol) in tetrahydrofuran (4 mL) with the temperature maintained below −70° C. throughout the addition. After 15 min, propargyl bromide (80% w/w in xylene, 2.5 mL, 22.6 mmol) was added, and the reaction mixture was allowed to warm to room temperature. After 30 min, it was quenched with saturated ammonium chloride, and extracted with ethyl acetate. The organic phase was washed with water (×4), dried over MgSO4, filtered and concentrated to get 900 mg the title intermediate as a pale brown oil.
Quantity
879 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
7 μL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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